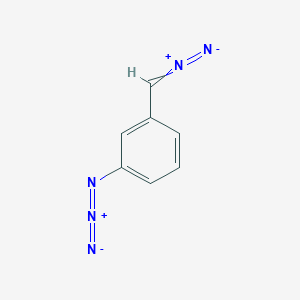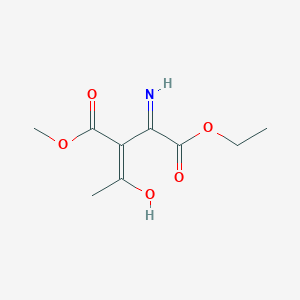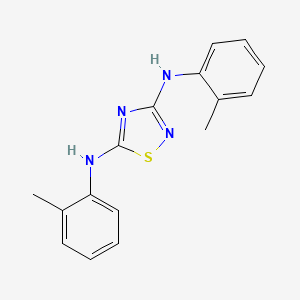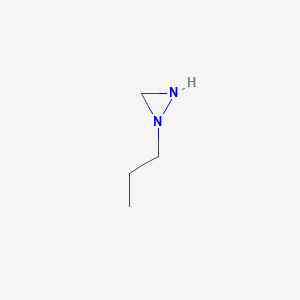
Cyclo(methyltauryl-phenylalanyl-proline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(methyltauryl-phenylalanyl-proline) is a cyclic peptide compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is composed of methyltaurine, phenylalanine, and proline, forming a cyclic structure that imparts stability and specific biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(methyltauryl-phenylalanyl-proline) typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The cyclization reaction often employs coupling agents such as HATU or EDCI in the presence of a base like DIPEA. The reaction is carried out in an organic solvent such as DMF or DCM.
Industrial Production Methods
Industrial production of cyclo(methyltauryl-phenylalanyl-proline) involves large-scale SPPS, followed by cyclization in batch reactors. The process is optimized for yield and purity, with extensive purification steps including HPLC and lyophilization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(methyltauryl-phenylalanyl-proline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Cyclo(methyltauryl-phenylalanyl-proline) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in quorum sensing and microbial communication.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of cyclo(methyltauryl-phenylalanyl-proline) involves its interaction with specific molecular targets and pathways. It can modulate quorum sensing in bacteria by binding to receptor proteins and altering gene expression. In cancer cells, it may induce apoptosis through the activation of caspases and the inhibition of survival pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(phenylalanyl-prolyl): Another cyclic peptide with similar structural features but different biological activities.
Cyclo(glycyl-prolyl): Known for its antifungal properties.
Cyclo(tyrosyl-prolyl): Studied for its role in enzyme inhibition.
Uniqueness
Cyclo(methyltauryl-phenylalanyl-proline) is unique due to the presence of methyltaurine, which imparts distinct chemical and biological properties. Its ability to modulate quorum sensing and its potential therapeutic applications set it apart from other cyclic peptides.
Propriétés
Numéro CAS |
126370-66-9 |
|---|---|
Formule moléculaire |
C17H23N3O4S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(7S,12aR)-7-benzyl-2-methyl-5,5-dioxo-3,4,6,7,10,11,12,12a-octahydropyrrolo[1,2-e][1,2,5,8]thiatriazecine-1,8-dione |
InChI |
InChI=1S/C17H23N3O4S/c1-19-10-11-25(23,24)18-14(12-13-6-3-2-4-7-13)16(21)20-9-5-8-15(20)17(19)22/h2-4,6-7,14-15,18H,5,8-12H2,1H3/t14-,15+/m0/s1 |
Clé InChI |
HNKPSCFTSSIEQN-LSDHHAIUSA-N |
SMILES isomérique |
CN1CCS(=O)(=O)N[C@H](C(=O)N2CCC[C@@H]2C1=O)CC3=CC=CC=C3 |
SMILES canonique |
CN1CCS(=O)(=O)NC(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


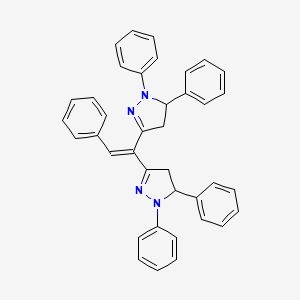
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
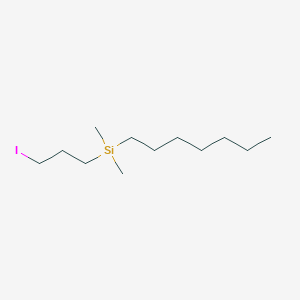
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
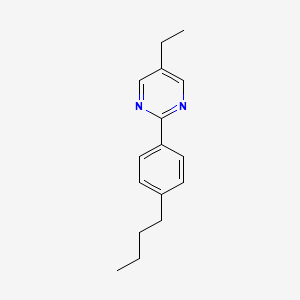
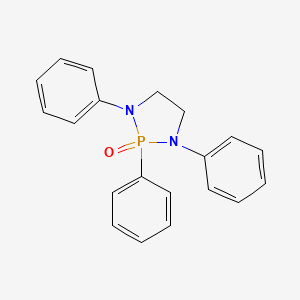

![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
